molecular formula C7H4N2OS2 B8273362 [2,4']Bithiazolyl-2'-carbaldehyde

[2,4']Bithiazolyl-2'-carbaldehyde

Cat. No.: B8273362
M. Wt: 196.3 g/mol
InChI Key: HFFAJZDSDCTAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,4']Bithiazolyl-2'-carbaldehyde is a heterocyclic compound featuring two thiazole rings connected at the 2- and 4'-positions, with a carbaldehyde (-CHO) substituent at the 2'-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The carbaldehyde group enhances its utility as a precursor for synthesizing Schiff bases, coordination complexes, and other functionalized derivatives .

Properties

Molecular Formula

C7H4N2OS2

Molecular Weight

196.3 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C7H4N2OS2/c10-3-6-9-5(4-12-6)7-8-1-2-11-7/h1-4H

InChI Key

HFFAJZDSDCTAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CSC(=N2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Electronic Properties

Intramolecular Charge Transfer (ICT) and Absorption Profiles

Comparative studies with structurally related carbaldehydes reveal distinct electronic behaviors. In [2,4']Bithiazolyl-2'-carbaldehyde (referred to as carbaldehyde 1 in ), the HOMO-1 to LUMO electronic transition involves significant charge redistribution, characteristic of moderate ICT. This contrasts with derivatives like compounds 5 and 7 (from ), which exhibit stronger ICT due to electron-donating or withdrawing substituents. The enhanced ICT in these derivatives results in:

  • Bathochromic shifts (red shifts) in absorption spectra.
  • Increased absorption intensity due to larger transition dipole moments.
  • Overlapping absorption bands as ICT reduces the energy gap between electronic transitions .
Table 1: Electronic Properties of Selected Carbaldehydes
Compound Core Heterocycle ICT Character Absorption Band (λ max) Transition Energy
This compound Bithiazole Moderate Lower energy (higher λ) HOMO-1 → LUMO
Compound 5 () Unspecified High Bathochromic shift Reduced energy gap
Compound 7 () Unspecified Higher Broad, intense band Further reduced

Structural Comparison with Heterocyclic Carbaldehydes

2-Mercaptobenzimidazole Carbaldehyde

This compound () features a benzo[4,5]imidazo[2,1-b]thiazole core with a carbaldehyde group. Unlike the bithiazolyl system, its fused benzimidazole-thiazole structure confers distinct electronic and steric properties. Key differences include:

  • Synthesis : Synthesized via condensation of bromomalonaldehyde with 2-mercaptobenzimidazole, followed by Schiff base formation with primary amines.

Indole Carbaldehyde

Indole carbaldehyde () contains a pyrrole-derived indole ring with a carbaldehyde substituent. While structurally distinct from bithiazolyl systems, its aromaticity and electron-rich nature make it a comparator for studying substituent effects on reactivity and charge distribution.

Table 2: Structural and Functional Comparison
Compound Heterocycle Key Substituents Notable Properties Applications
This compound Bithiazole 2'-CHO Moderate ICT, tunable electronics Materials science, catalysis
2-Mercaptobenzimidazole carbaldehyde Benzoimidazo-thiazole -CHO, -SH Antioxidant activity Pharmaceuticals
Indole carbaldehyde Indole -CHO Electron-rich aromatic Organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.